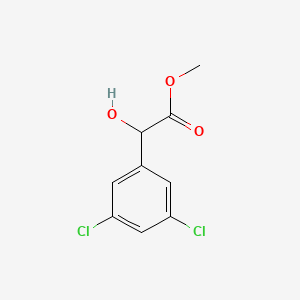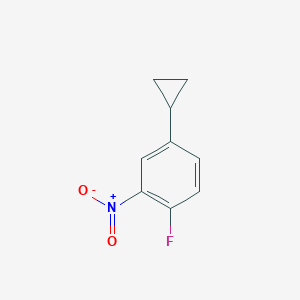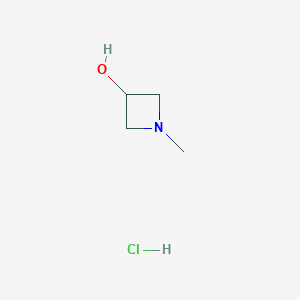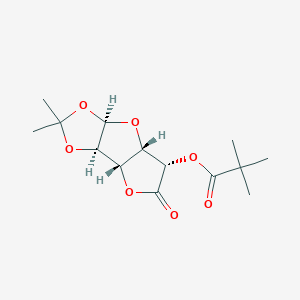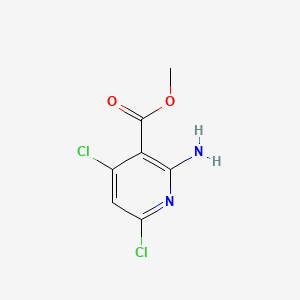![molecular formula C10H13ClF3N B1425287 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride CAS No. 104774-93-8](/img/structure/B1425287.png)
3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride
Overview
Description
3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride consists of a propylamine chain attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C10H12F3N.ClH/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 239.67 .Scientific Research Applications
Synthesis and Characterization
- N3O3 Amine Phenols Synthesis : A study involved the synthesis and characterization of several N3O3 amine phenols, including 1,2,3-tris((2-hydroxybenzyl)amino)propane, by reducing Schiff bases with KBH4. This research highlights the versatility of amine phenols, which could include derivatives of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride (Liu, Wong, Rettig, & Orvig, 1993).
- Fluorous (S)- and (R)-1-Phenylethylamines Study : This research synthesized perfluoroalkyl- or nonafluoro-tert-butoxy-alkyl-substituted enantiopure amines, similar in structure to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride, for heat-facilitated resolution of racemic acids (Szabó, Nemes, Kövesdi, Farkas, Hollósi, & Rábai, 2006).
Catalytic Applications
- Palladium-Catalyzed Trifluoromethylation : This study demonstrated an efficient method for the trifluoromethylation of aryl chlorides, showcasing the utility of CF3 groups in the modification of molecular frameworks, which is relevant to compounds like 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride (Cho, Senecal, Kinzel, Zhang, Watson, & Buchwald, 2010).
Material Science
- Polyimides Synthesis : A fluorinated aromatic diamine monomer closely related to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride was synthesized and used to produce new fluorine-containing polyimides. These polymers demonstrated excellent solubility and thermal stability, indicating potential applications in material science (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Drug Solubility and Delivery
- Solubility in Supercritical Carbon Dioxide : Research on fluoxetine hydrochloride, which has a similar structure to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride, measured its solubility in supercritical carbon dioxide. This study is significant for understanding the solubility characteristics of related compounds in pharmaceutical applications (Hezave, Rajaei, Lashkarbolooki, & Esmaeilzadeh, 2013).
- Chitosan Hydrogels for Drug Delivery : The use of tris(2-(2-formylphenoxy)ethyl)amine, a compound structurally related to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride, in forming chitosan hydrogels demonstrated the potential of such compounds in drug delivery systems (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
While specific future directions for this compound are not mentioned in the search results, related compounds are being studied for more sustainable production methods . For instance, cinacalcet, a drug used for the treatment of secondary hyperparathyroidism, is synthesized using a key intermediate that is structurally similar to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine . Future research may explore more efficient and sustainable synthesis methods for these types of compounds .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;/h1,3,5,7H,2,4,6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILRPDXPEDEDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



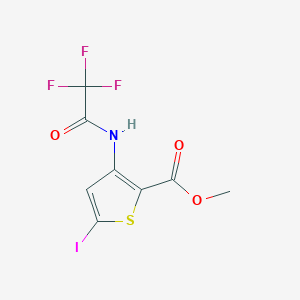
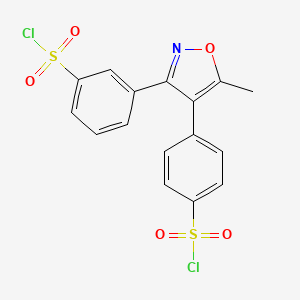
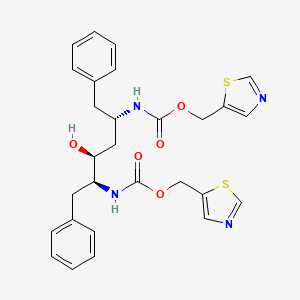
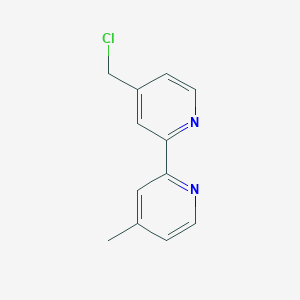
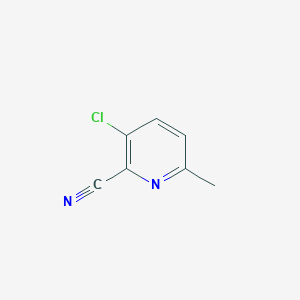
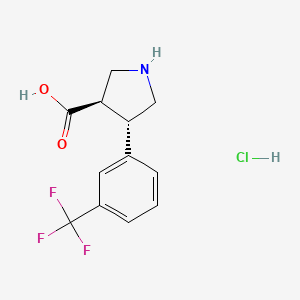
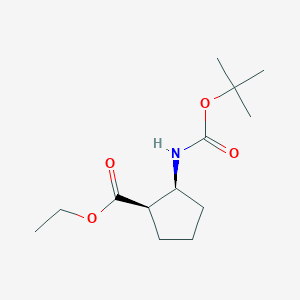
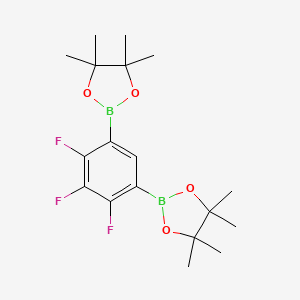
![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)
